6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of p-methyl-β-nitrophenyl ethylene with ethyl glyoxylate in the presence of 4-(N,N-dimethylamino)pyridine, followed by acylation with acetyl chloride and subsequent condensation with 2-amino-5-methylpyridine . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve halogenation or other electrophilic substitutions.
Common reagents used in these reactions include transition metal catalysts, phosphorus oxychloride, and sodium hydroxide . Major products formed from these reactions include fluorine-containing derivatives and other functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of histone deacetylase, affecting epigenetic modifications and signaling networks . Additionally, it may interact with the phosphatidylinositol 3-kinase signaling pathway, which is associated with tumorigenesis and cancer progression .
Comparison with Similar Compounds
6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and synthetic methodologies.
2,3-Dihydroimidazo[1,2-c]quinazoline: Used in the development of histone deacetylase inhibitors.
2,3-Dihydroimidazo[1,2-a]pyridine derivatives: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific structural features and its wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H10N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
AKPMXUUSLMYAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCN=C2C=C1 |
Origin of Product |
United States |
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